2-Benzylchromeno[3,4-d]triazol-4-one
CAS No.:
Cat. No.: VC8921819
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzylchromeno[3,4-d]triazol-4-one -](/images/structure/VC8921819.png)
Specification
Molecular Formula | C16H11N3O2 |
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Molecular Weight | 277.28 g/mol |
IUPAC Name | 2-benzylchromeno[3,4-d]triazol-4-one |
Standard InChI | InChI=1S/C16H11N3O2/c20-16-15-14(12-8-4-5-9-13(12)21-16)17-19(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Standard InChI Key | QNPJWRZGUGESPO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2N=C3C4=CC=CC=C4OC(=O)C3=N2 |
Canonical SMILES | C1=CC=C(C=C1)CN2N=C3C4=CC=CC=C4OC(=O)C3=N2 |
Introduction
Structural and Chemical Properties of 2-Benzylchromeno[3,4-d]triazol-4-one
The compound’s core consists of a chromenone system (a fused benzene and pyran-4-one ring) linked to a 1,2,3-triazole moiety at the [3,4-d] position. The benzyl group at C2 introduces steric bulk and lipophilicity, which may influence solubility and biological interactions. Key structural features include:
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Chromenone scaffold: The pyran-4-one ring contributes electron-withdrawing properties and planar aromaticity, often associated with fluorescence and metal-binding capabilities .
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1,2,3-Triazole ring: Known for metabolic stability and hydrogen-bonding capacity, triazoles are frequently employed in medicinal chemistry to enhance pharmacokinetic profiles .
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Benzyl substitution: The C2 benzyl group may modulate electronic effects and intermolecular interactions, potentially enhancing binding affinity in biological targets .
Hypothetical physicochemical properties, extrapolated from analogous triazole-chromenone hybrids, suggest a molecular weight of ~335 g/mol, a melting point range of 180–190°C, and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthetic Strategies for 2-Benzylchromeno[3,4-d]triazol-4-one
Precursor Synthesis and Cyclocondensation
A plausible route involves the cyclocondensation of a chromenone-derived azide with a benzyl acetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method, widely used for triazole synthesis , could proceed as follows:
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Synthesis of 4-azidochromen-2-one: Treating 4-hydroxychromen-2-one with sodium azide and a halogenating agent (e.g., PCl₃) yields the azide precursor .
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Benzyl acetylene preparation: Benzyl bromide reacts with propargyl alcohol under basic conditions to form benzyl propargyl ether, which is subsequently deprotonated to generate the acetylene .
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CuAAC reaction: Combining the azide and acetylene in the presence of Cu(I) catalysts (e.g., CuI or γ-Fe₂O₃@TiO₂-EG-CuII ) forms the triazole ring, yielding 2-benzylchromeno[3,4-d]triazol-4-one.
Representative reaction equation:
Alternative Route: One-Pot Multicomponent Synthesis
Green chemistry approaches, such as using magnetically recyclable nanocatalysts (e.g., γ-Fe₂O₃@TiO₂-EG-CuII ), could streamline synthesis. This method minimizes solvent waste and enhances reaction efficiency by enabling catalyst recovery via magnetic separation.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), the benzyl methylene group (δ 5.4–5.5 ppm, singlet), and pyran-4-one carbonyl protons (δ 10.3–10.5 ppm) .
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¹³C NMR: Distinct peaks for the triazole carbons (δ 145–150 ppm), chromenone carbonyl (δ 162–165 ppm), and benzyl carbons (δ 125–130 ppm) .
Infrared (IR) Spectroscopy
Prominent stretches include the triazole C–N (≈1429 cm⁻¹), chromenone C=O (≈1652 cm⁻¹), and aromatic C–H (≈3045 cm⁻¹) .
Mass Spectrometry
Electron ionization (EI-MS) would likely show a molecular ion peak at m/z 335 (M⁺), with fragmentation patterns corresponding to benzyl loss (m/z 246) and triazole ring cleavage (m/z 130) .
Challenges and Future Directions
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Synthetic optimization: Improving yields via catalyst screening (e.g., Ru-based systems for regioselective triazole formation) .
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Bioactivity profiling: Prioritize assays against fungal pathogens and cancer cell lines, leveraging the compound’s hybrid pharmacophore.
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Computational studies: Molecular docking to predict binding modes with AChE or cytochrome P450 enzymes .
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